Benzyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride Benzyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13581176
InChI: InChI=1S/C16H23NO2.ClH/c17-13-16(9-5-2-6-10-16)11-15(18)19-12-14-7-3-1-4-8-14;/h1,3-4,7-8H,2,5-6,9-13,17H2;1H
SMILES: C1CCC(CC1)(CC(=O)OCC2=CC=CC=C2)CN.Cl
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol

Benzyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride

CAS No.:

Cat. No.: VC13581176

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride -

Specification

Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
IUPAC Name benzyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride
Standard InChI InChI=1S/C16H23NO2.ClH/c17-13-16(9-5-2-6-10-16)11-15(18)19-12-14-7-3-1-4-8-14;/h1,3-4,7-8H,2,5-6,9-13,17H2;1H
Standard InChI Key ATPWCBUPVVFSTB-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CC(=O)OCC2=CC=CC=C2)CN.Cl
Canonical SMILES C1CCC(CC1)(CC(=O)OCC2=CC=CC=C2)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₆H₂₄ClNO₂ and a molecular weight of 297.82 g/mol . It consists of a cyclohexane ring substituted with an aminomethyl group (-CH₂NH₂) and an acetoxybenzyl ester moiety (Figure 1). The hydrochloride salt enhances solubility and stability, a common feature in pharmaceutical intermediates .

Table 1: Key Identifiers

PropertyValueSource
CAS Number649747-95-5
IUPAC NameBenzyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride
SMILESCl.NCC2(CC(=O)OCC1=CC=CC=C1)CCCCC2
InChIKeyATPWCBUPVVFSTB-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via multistep routes involving:

  • Nitroalkylation: Cyclohexylidene acetic acid derivatives are reacted with nitromethane in the presence of a base to form 1-(nitromethyl)cyclohexyl acetic acid intermediates .

  • Hydrogenation: Catalytic hydrogenation (e.g., using Pd/C) reduces nitro groups to amines, yielding the primary amine derivative .

  • Esterification: Benzylation of the carboxylic acid group completes the synthesis .

Table 2: Representative Synthesis Steps

StepReactionConditionsYield
1NitroalkylationNitromethane, KOH, methanol72–80%
2HydrogenationH₂, Pd/C, 50–60°C51–80%
3BenzylationBenzyl chloride, DCM, Et₃N85–90%

Patents highlight the avoidance of lactam formation during hydrogenation, a common side reaction in gabapentin synthesis .

Physicochemical Properties

Thermodynamic and Kinetic Data

Calculated properties include:

  • Boiling Point: 643.69 K (370.54°C)

  • Melting Point: 164–169°C (hydrochloride form)

  • logP: 1.37 (indicating moderate lipophilicity)

Table 3: Thermodynamic Properties

PropertyValueUnitMethod
ΔfG° (Formation Energy)-155.43kJ/molJoback
ΔvapH° (Enthalpy)68.97kJ/molJoback
Cp,gas (Heat Capacity)463.86J/mol·KJoback

Applications in Pharmaceutical Research

Role in Gabapentin Synthesis

The compound is a key intermediate in synthesizing gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a γ-aminobutyric acid (GABA) analog used to treat epilepsy and neuropathic pain . Its benzyl ester group acts as a protecting moiety, which is later removed via hydrolysis or hydrogenolysis .

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